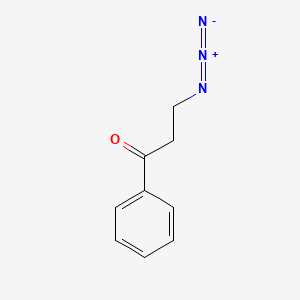

3-Azido-1-phenylpropan-1-one

Description

Overview of Azide (B81097) Chemistry in Organic Synthesis

Organic azides are compounds containing the azide functional group (-N₃) and are known for their diverse applications in chemical synthesis. rsc.orgwikipedia.org The azide group can be introduced into organic molecules through various methods, most commonly via nucleophilic substitution reactions where an azide ion replaces a suitable leaving group. fiveable.mersc.org This process is fundamental to creating a broad range of azido (B1232118) compounds.

The utility of organic azides in synthesis is extensive. They serve as precursors to amines through reduction, a transformation that is particularly useful as it can often be achieved under mild conditions. masterorganicchemistry.com Furthermore, azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used to form stable triazole rings. wikipedia.org They can also generate highly reactive nitrene intermediates upon heating or photolysis, which can then undergo a variety of transformations. rsc.org The development of flow chemistry techniques has also provided safer and more efficient methods for generating and using organic azides, mitigating some of the safety concerns associated with their handling in traditional batch processes. cam.ac.uk

Structural Characteristics of α-Azido Ketones

α-Azido ketones are characterized by the presence of an azide group on the carbon atom adjacent to a carbonyl group (the α-carbon). This specific arrangement of functional groups imparts unique chemical properties to the molecule. The electron-withdrawing nature of the adjacent carbonyl group influences the reactivity of the azide moiety and the acidity of the α-hydrogen atom. rsc.org

The presence of both a carbonyl and an azide group in close proximity allows for a range of chemical transformations. For instance, the carbonyl group can be reduced to a hydroxyl group, or the azide can be reduced to an amine. nih.gov The enhanced acidity of the α-hydrogen facilitates reactions such as aldol (B89426) additions, enabling the formation of new carbon-carbon bonds. rsc.orgacs.org This dual functionality makes α-azido ketones versatile intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov

Historical Context of 3-Azido-1-phenylpropan-1-one and Related Compounds

The exploration of azide chemistry dates back to the 19th century with the discovery of phenyl azide in 1864 and hydrazoic acid in 1890. nih.gov However, the systematic study and application of α-azido ketones as synthetic intermediates gained momentum in the mid-20th century. Early investigations focused on their synthesis, typically through the reaction of α-halo ketones with sodium azide, and their thermal decomposition. rsc.orgnih.gov

Over the years, research has expanded to include a wider variety of synthetic methods and applications. For instance, methods for the synthesis of α-azido ketones from silyl (B83357) enol ethers and the use of phase-transfer catalysts to improve reaction efficiency have been developed. nih.govacs.org The versatility of these compounds as precursors for heterocycles like oxazoles, imidazoles, and pyrazines has been extensively demonstrated. nih.gov While a specific, detailed historical account of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in the field of α-azido ketone chemistry.

Significance of this compound as a Synthetic Intermediate

This compound (C₉H₉N₃O) is a valuable synthetic intermediate due to its specific chemical structure, which includes a phenyl ketone and a primary azide. nih.gov This combination of functional groups allows for a diverse range of chemical modifications, making it a useful building block in the synthesis of more complex molecules, including various nitrogen-containing heterocyclic compounds. nih.gov

The phenyl group can influence the reactivity of the molecule and can be a key structural element in the target synthetic product. The azide group can be readily transformed into an amine, which is a common functional group in many biologically active compounds and pharmaceutical intermediates. masterorganicchemistry.comgoogle.com For instance, related amino alcohol structures are core components of several pharmaceutical drugs. google.com Furthermore, the azide functionality allows for its participation in click chemistry reactions, providing an efficient route to triazole-containing compounds. wikipedia.org The ketone group can also be a site for various reactions, such as reduction to an alcohol or reaction with nucleophiles to form new carbon-carbon bonds. This multi-faceted reactivity underscores the importance of this compound as a versatile tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

Properties

CAS No. |

113986-29-1 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-azido-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9N3O/c10-12-11-7-6-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

SJLARCVMQORPSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3 Azido 1 Phenylpropan 1 One

Reactions of the Ketone Functionality

The ketone group in 3-Azido-1-phenylpropan-1-one provides a reactive site for a variety of nucleophilic addition and condensation reactions, as well as reactions at the adjacent α-carbon.

The reduction of the carbonyl group in this compound offers a straightforward route to the corresponding azido (B1232118) alcohol, 3-azido-1-phenylpropan-1-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols due to its safety and ease of handling. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

The resulting 3-azido-1-phenylpropan-1-ol is a valuable synthetic intermediate. rsc.orgsigmaaldrich.com For instance, it can be used as a precursor in the synthesis of heterocyclic compounds like dihydrooxazines. sigmaaldrich.com Chemo-enzymatic cascade processes have also been developed, combining the reduction of the ketone with other transformations in a one-pot synthesis. rsc.org

Table 1: Examples of Carbonyl Reduction of Azido Ketones

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaBH₄ | 3-Azido-1-phenylpropan-1-ol | High | libretexts.org |

This table provides illustrative examples and is not exhaustive.

The ketone functionality of this compound can participate in various carbon-carbon bond-forming reactions. Aldol-type reactions, where an enolate or enol reacts with a carbonyl compound, are a fundamental class of such transformations. libretexts.org The α-hydrogens of this compound are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. nih.govlibretexts.org

Base-promoted reactions of α-azido ketones with aldehydes and ketones can lead to either α-azido-β-hydroxy ketones or 2,5-dihydro-5-hydroxyoxazoles. nih.gov The outcome depends on which anionic intermediate is trapped during the reaction. nih.gov These reactions provide access to highly functionalized molecules that can serve as versatile building blocks in organic synthesis. The Claisen-Schmidt reaction, a condensation of a ketone with an aryl aldehyde, is another relevant transformation. libretexts.org

The α-carbon atom adjacent to the carbonyl group in this compound is susceptible to electrophilic substitution reactions. libretexts.orgmsu.edu These reactions typically proceed through an enol or enolate intermediate. msu.edu Halogenation and isotope exchange are classic examples of such transformations. libretexts.orgmsu.edu

The acidity of the α-hydrogens allows for the formation of an enolate anion in the presence of a base. This enolate is a powerful nucleophile and can react with various electrophiles. msu.edu For example, alkylation of the α-carbon can be achieved by treating the enolate with an alkyl halide. These reactions are crucial for building more complex carbon skeletons.

Dual Reactivity and Cascade Reactions

The concurrent or sequential reaction of both the azide (B81097) and ketone functionalities in this compound leads to interesting cascade reactions and the formation of complex molecular architectures.

The interplay between the azide and ketone groups can be harnessed to design elegant cascade reactions. For instance, an intramolecular Schmidt reaction of an ω-azido ketone can lead to the formation of lactams. libretexts.orgnih.gov In this type of reaction, the azide group intramolecularly attacks the activated carbonyl carbon, initiating a rearrangement that results in a cyclic amide. The success of these reactions often depends on the tether length between the azide and the ketone. libretexts.orgnih.gov

Furthermore, chemo-enzymatic cascade processes can be designed to exploit the reactivity of both functional groups in a controlled manner. rsc.org For example, a chemical oxidation of a related azido alcohol could generate the ketone in situ, which is then subjected to an enzymatic transformation, such as an amination, to produce chiral amines. rsc.org These one-pot processes are highly efficient and offer a green approach to the synthesis of valuable molecules.

Sequential and Tandem Reactions

The reactivity of α-azido ketones, including this compound, lends itself to sequential and tandem (or cascade) reactions, where multiple chemical transformations occur in a single pot. These reactions are highly efficient as they reduce the need for purification of intermediates, saving time and resources.

A notable example involves the reaction of 2-azido-1-phenylpropan-1-one, a structural isomer of the title compound, with tributyltin hydride (Bu₃SnH). This reaction proceeds via a radical mechanism to yield a pyrazine (B50134) derivative, a nitrogen-inserted benzamide, and the corresponding ketone. When this reaction is carried out in the presence of o-phenylenediamine, a tandem sequence of events leads to the formation of 2-methyl-3-phenylquinoxaline. nih.gov This highlights how the initial transformation of the azido ketone can be trapped by another reagent to build complex molecular architectures in a single step.

The general principle of these reactions often involves the initial reduction or rearrangement of the azide group, which generates a reactive intermediate that subsequently participates in cyclization or condensation reactions.

Formation of Heterocyclic Systems from α-Azido Ketones

α-Azido ketones are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of both a carbonyl group and a reactive azide function within the same molecule allows for various cyclization strategies to form rings containing nitrogen and other heteroatoms.

Oxazole (B20620) Synthesis

Oxazoles are an important class of five-membered aromatic heterocycles. The synthesis of oxazoles from α-azido ketones can be achieved through several methods, generally involving an intramolecular reaction. nih.govresearchgate.net

One common strategy is the intramolecular aza-Wittig reaction. In this approach, the α-azido ketone is first converted into a (Z)-β-(acyloxy)vinyl azide. This intermediate then reacts with a phosphine, such as triethyl phosphite (B83602) or triphenylphosphine, in a Staudinger reaction to form a phosphazene. The phosphazene then undergoes an intramolecular aza-Wittig cyclization to furnish the oxazole ring. nih.govresearchgate.net This method is advantageous as it proceeds under mild, non-acidic conditions. researchgate.net

Another approach involves the reaction of α-azido ketones with acyl halides in the presence of triphenylphosphine. nih.govresearchgate.net While specific examples detailing the use of this compound in these syntheses are not prevalent in the reviewed literature, the general reactivity of α-azido ketones suggests its suitability as a substrate.

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

| α-Azido ketone | 1. Enol acylation 2. P(OEt)₃ | (Z)-β-(acyloxy)vinyl azide, Phosphazene | Oxazole | nih.govresearchgate.net |

| α-Azido ketone | PPh₃, Acyl halide | N-acylamino phosphonium (B103445) salt | Oxazole | nih.govresearchgate.net |

This table represents general methods for oxazole synthesis from α-azido ketones.

Pyrazole and Pyrimidine (B1678525) Formation

While α-azido ketones are not the most common starting materials for pyrazoles, their derivatives can be used. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.gov

However, α-azido vinyl ketones, which can be derived from α-azido ketones, are valuable precursors for pyrimidines. nih.gov Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The reaction of α-azido vinyl ketones with suitable nitrogen-containing nucleophiles can lead to the formation of the pyrimidine ring. These compounds are of significant interest due to their wide range of pharmacological activities, including antitumor and antiviral properties. nih.gov

| Starting Material Class | Product Heterocycle | Significance | Reference |

| α-Azido vinyl ketones | Pyrimidines | Antitumor, anti-inflammatory, antiviral activities | nih.gov |

| 5-Aminopyrazoles and β-dicarbonyls | Pyrazolo[1,5-a]pyrimidines | Fused bicyclic system with medicinal potential | nih.govresearchgate.net |

This table outlines the formation of pyrimidines from α-azido ketone derivatives and a related synthesis for context.

Imidazole (B134444) and Pyrazine Derivatives

The synthesis of imidazoles and pyrazines from α-azido ketones demonstrates the versatile reactivity of this class of compounds. nih.gov

Imidazoles: Substituted imidazole derivatives can be synthesized from phenacyl azides and related α-azido ketones. For instance, the pyrolysis of phenacyl azide has been shown to produce 2-benzoyl-4-phenylimidazole, proceeding through a phenylglyoxal (B86788) imino derivative intermediate. nih.gov Another method involves the electrochemical reduction of α-azido ketones. nih.gov

Pyrazines: α-Azido ketones are readily converted into pyrazines. A common method involves the reduction of the azido group to an amino group, forming an α-amino ketone intermediate. This intermediate can then undergo self-condensation to form the dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. nih.govresearchgate.net For example, catalytic reduction of phenacyl azides over Pd/C in the presence of acetic acid leads to pyrazine formation. nih.gov A specific reaction of 2-azido-1-phenylpropan-1-one with tributyltin hydride has also been reported to yield a pyrazine derivative. nih.gov

| Starting Material | Reaction Condition | Intermediate | Product | Reference |

| Phenacyl azide | Pyrolysis | Phenylglyoxal imino derivative | 2-Benzoyl-4-phenylimidazole | nih.gov |

| α-Azido ketone | Electrochemical reduction | - | Imidazole derivative | nih.gov |

| α-Azido ketone | Catalytic reduction (e.g., Pd/C) | α-Amino ketone | Pyrazine | nih.gov |

| 2-Azido-1-phenylpropan-1-one | Bu₃SnH | Radical intermediate | Pyrazine derivative | nih.gov |

This table summarizes methods for synthesizing imidazole and pyrazine derivatives from α-azido ketones.

Other Nitrogen-Containing Heterocycles

The utility of α-azido ketones extends to the synthesis of various other nitrogen-containing heterocycles. The reactive nature of both the azide and ketone functionalities allows for diverse cyclization pathways. nih.govclockss.org

For example, the reaction of α-azido ketones can lead to the formation of:

Aziridines: Through appropriate reduction and cyclization pathways. nih.gov

Oxazolines: By reacting α-azido ketones with aldehydes or ketones. nih.govresearchgate.net

Fused Heterocycles: The reaction of 2-azidocyclohexanone (B8612779) with Bu₃SnH can produce octahydrophenazine, demonstrating the potential for creating more complex, fused ring systems. nih.gov

The specific heterocycle formed often depends on the reaction conditions and the other reagents present, which can intercept reactive intermediates generated from the α-azido ketone. nih.gov

Mechanistic Investigations and Computational Studies

Reaction Pathways and Transition State Analysis

The reactions of 3-azido-1-phenylpropan-1-one and other azido (B1232118) ketones often proceed through complex pathways involving the formation of new ring structures. One of the most prominent reaction types is the 1,3-dipolar cycloaddition, where the azide (B81097) functional group acts as a 1,3-dipole.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and activation barriers of these reactions. nih.govresearchgate.net For instance, in the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, the transition state involves a concerted but often asynchronous formation of two new sigma bonds. researchgate.net The activation energy for such a reaction is influenced by factors like ring strain in the dipolarophile and electronic effects of substituents on both the azide and the alkyne. nih.govresearchgate.net

The distortion/interaction model is a powerful tool for analyzing transition state energies. It dissects the activation barrier into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted molecules (interaction energy). nih.govresearchgate.net Studies on related systems have shown that for strain-promoted azide-alkyne cycloadditions, the lower activation energy is primarily due to a reduced distortion energy of both the azide and the strained alkyne. researchgate.net

In the context of intramolecular reactions, which are relevant for α-azido ketones, the formation of cyclic products like oxazoles can occur via an intramolecular aza-Wittig reaction. nih.gov This pathway involves the initial conversion of the azido ketone to an intermediate that then cyclizes. The feasibility and pathway of such reactions are dictated by the energetics of the transition states involved in the cyclization and any subsequent rearrangement steps.

Role of Intermediates (e.g., Radical Intermediates)

While many reactions of azides proceed through concerted pericyclic mechanisms, the involvement of reactive intermediates, including radical species, has been identified in certain transformations. The formation of radical intermediates can open up alternative reaction pathways and lead to different products.

For example, the generation of an azidyl radical (N₃•) can be achieved through the homolysis of an appropriate precursor, such as an azido-I(III) reagent. nih.gov This radical can then participate in cascade reactions, for instance, by adding to an alkene to form a carbon-centered radical, which can then undergo further cyclization or other transformations. nih.gov While direct evidence for radical intermediates in the thermal reactions of this compound is not extensively documented, the potential for such pathways exists, particularly under photochemical or specific catalytic conditions.

The autoxidation of organic compounds is a well-known radical chain process, and the study of its inhibition often involves the investigation of radical intermediates. rsc.org The principles learned from these studies, such as the stability and reactivity of different radical species, can be applied to understand potential side reactions or alternative mechanistic pathways in reactions involving azido ketones.

Influence of Catalysts and Reagents on Reaction Mechanism and Selectivity

Catalysts and reagents play a pivotal role in controlling the reaction mechanism and selectivity in the chemistry of azido ketones. For instance, the well-known azide-alkyne cycloaddition can be significantly accelerated by copper(I) or ruthenium(II) catalysts, which also control the regioselectivity to favor the 1,4-disubstituted triazole isomer.

In recent years, heterogeneous catalysts, such as gold nanoparticles supported on metal oxides, have been explored for azide-alkyne cycloadditions. mdpi.com The catalytic activity of these gold nanoparticles can be influenced by their size and the nature of the support material. mdpi.com For example, smaller gold nanoparticles on a TiO₂ support have shown high activity in promoting the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. mdpi.com

The choice of reagents and reaction conditions can also influence the outcome. For example, in the synthesis of α-azido ketones from α-bromo ketones, the use of sodium azide in a suitable solvent is a common method. nih.gov The efficiency of this nucleophilic substitution can be affected by factors such as the solvent and the presence of phase-transfer catalysts. nih.gov Furthermore, the regioselectivity of cycloaddition reactions can be switched by confining the reactants within a molecular cage, demonstrating the profound impact of the reaction environment on selectivity. nih.gov

Computational Chemistry Approaches to Azido Ketone Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. These methods offer insights into electronic structure, reaction energetics, and the nature of transition states that are often difficult to obtain experimentally.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, particularly for pericyclic reactions like 1,3-dipolar cycloadditions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy gap between the interacting HOMO and LUMO is a key determinant of the reaction rate; a smaller gap generally leads to a faster reaction.

For the reaction of an azide with a dipolarophile, the relative energies of the HOMO and LUMO of both reactants determine whether the reaction is normal-electron-demand (HOMO of dipole, LUMO of dipolarophile) or inverse-electron-demand (LUMO of dipole, HOMO of dipolarophile). acs.org FMO theory can be used to predict the regioselectivity and stereoselectivity of these reactions by analyzing the orbital coefficients of the interacting atoms. numberanalytics.com By examining the FMOs of this compound and its reaction partners, one can gain a qualitative understanding of its cycloaddition reactivity. acs.orgacs.org

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules. nih.gov DFT methods can provide accurate geometries, energies, and other electronic properties of reactants, intermediates, and transition states. nih.gov

For azido compounds, DFT calculations have been used to study various aspects of their chemistry. For example, DFT has been employed to investigate the solvent effects on the vibrational frequencies of the azido group and to characterize the electronic structure of different conformers of azido-containing molecules. researchgate.netresearchgate.net In the context of reactivity, DFT calculations are used to compute activation barriers for reactions like 1,3-dipolar cycloadditions, providing quantitative insights into reaction rates and the influence of substituents. nih.govresearchgate.netmdpi.com The electronic properties derived from DFT, such as atomic charges and electrostatic potentials, can also help in understanding the nature of intermolecular interactions that govern reaction pathways.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While DFT and FMO theory are often applied to static structures or single reaction steps, MD simulations can provide insights into the dynamic processes of a reaction, including the role of solvent molecules and conformational changes over time.

Reactive molecular dynamics (ReaxFF MD) simulations have been used to study the reaction dynamics of other azido compounds, for instance, in the context of their ignition and combustion properties. acs.orgnih.gov These simulations can model bond breaking and formation, providing a detailed picture of the reaction mechanism at an atomistic level. acs.orgnih.gov While specific MD simulations for this compound are not widely reported, this methodology has the potential to be applied to study its reactions in solution, providing a more complete understanding of the reaction dynamics and the influence of the environment. The principles of MD simulations are also applied to study the mechanical properties of materials, which involves understanding interatomic potentials and how they govern the response of a system to external forces. olemiss.edu

Applications of 3 Azido 1 Phenylpropan 1 One in Complex Organic Synthesis

Building Blocks for Polyfunctional Molecules

The strategic placement of the azide (B81097) and ketone functionalities within 3-Azido-1-phenylpropan-1-one makes it an ideal starting material for the synthesis of polyfunctional molecules. researchgate.net These are compounds that possess multiple reactive centers, which can be orthogonally addressed to build molecular complexity. The azide group can undergo a variety of transformations, including reduction to an amine, cycloadditions, and the Staudinger reaction, while the ketone can be subjected to nucleophilic additions, reductions, and condensations.

The ability to selectively manipulate these functional groups allows for the introduction of diverse structural motifs and additional functionalities. For instance, the reduction of the azide to a primary amine, followed by acylation, and a subsequent reaction at the ketone, can lead to highly functionalized linear or cyclic structures. This step-wise approach is central to the construction of complex molecular architectures from relatively simple starting materials.

Research has demonstrated that the iterative assembly of bifunctional building blocks is a powerful strategy for preparing complex small molecules. nih.gov In this context, this compound can be envisioned as a key component in synthetic pathways designed to generate libraries of compounds for various applications, including drug discovery. whiterose.ac.uk

| Functional Group | Potential Reactions | Resulting Functionality |

| Azide (-N₃) | Reduction (e.g., H₂/Pd, LiAlH₄) | Primary Amine (-NH₂) |

| Staudinger Reaction (with PPh₃) | Iminophosphorane, then Amine | |

| [3+2] Cycloaddition (with alkynes) | Triazole | |

| Ketone (C=O) | Reduction (e.g., NaBH₄) | Secondary Alcohol (-CH(OH)) |

| Grignard Reaction | Tertiary Alcohol | |

| Wittig Reaction | Alkene | |

| Reductive Amination | Amine |

Precursors for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govub.edu this compound serves as a valuable precursor for the synthesis of various nitrogen-containing scaffolds, particularly five- and six-membered rings. The azide group is a masked amine, which can be revealed at a suitable stage of the synthesis to participate in cyclization reactions.

One of the most common applications is in the synthesis of substituted pyrrolidines. nih.govucl.ac.uk This can be achieved through an intramolecular reductive amination, where the azide is first reduced to the corresponding amine, which then cyclizes onto the ketone carbonyl. Alternatively, the ketone can be transformed into another functional group that facilitates cyclization.

Furthermore, the azide functionality can be used to construct more complex heterocyclic systems. For example, the reaction of azides with other functional groups can lead to the formation of tetrazoles, triazines, and other important heterocyclic cores. researchgate.netresearchgate.netnih.gov Copper and gold-catalyzed cyclizations of azido-diynes have been shown to produce diverse N-heterocycles, highlighting the versatility of the azido (B1232118) group in constructing complex molecular frameworks. nih.govresearchgate.net

| Precursor Type | Reaction Type | Resulting Scaffold |

| Azido-ketone | Intramolecular Reductive Amination | Pyrrolidine |

| Azido-alkyne | [3+2] Cycloaddition | Triazole |

| Azido-alkene | [3+2] Cycloaddition | Triazoline |

| Azido-diyne | Metal-catalyzed Cyclization | Fused N-heterocycles |

Role in the Synthesis of Chiral Intermediates

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry, as the biological activity of a drug often depends on its stereochemistry. slideshare.netyoutube.com this compound can be a key starting material in the synthesis of chiral intermediates. The prochiral ketone can be asymmetrically reduced to a chiral alcohol, or the molecule can be derivatized to introduce a chiral center.

For instance, the asymmetric reduction of the ketone in this compound would yield a chiral alcohol, which can then be used in the synthesis of more complex chiral molecules. The resulting chiral azido-alcohol is a valuable building block, as the azide and hydroxyl groups can be further manipulated. ontosight.ai

Moreover, the azide can be reduced to an amine, which can then be resolved into its constituent enantiomers or used in diastereoselective reactions to generate chiral products. The preparation of chiral amines from ketones is a well-established strategy in organic synthesis, often involving the formation of a chiral imine followed by reduction. google.com The asymmetric synthesis of specific amino acids and their analogs has been achieved using azido compounds as key intermediates. nih.gov

| Strategy | Key Transformation | Resulting Chiral Intermediate |

| Asymmetric Reduction | Enantioselective reduction of the ketone | Chiral Azido-alcohol |

| Chiral Resolution | Resolution of the corresponding amine | Enantiomerically pure Amino-ketone or Amino-alcohol |

| Diastereoselective Reaction | Reaction with a chiral auxiliary | Diastereomerically enriched product |

Integration into Diversification Strategies (e.g., Click Chemistry in Material Science)

Diversification strategies in organic synthesis aim to generate libraries of structurally diverse molecules from a common intermediate, which is crucial for drug discovery and materials science. wikipedia.orgrsc.orgmdpi.com this compound is well-suited for such strategies due to its two distinct and reactive functional groups.

The azide group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. organic-chemistry.orgwikipedia.org The most prominent click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. organic-chemistry.orgnih.govnih.goviastate.edu By reacting this compound with a variety of alkynes, a diverse library of triazole-containing compounds can be generated. These products can then be further diversified by reacting the ketone functionality.

In materials science, this approach can be used to synthesize functional polymers and materials. For example, this compound can be incorporated into a polymer backbone or used to functionalize surfaces. The azide group allows for the "clicking" of various molecules onto the material, thereby tuning its properties. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological and materials science applications where the metal catalyst could be problematic. nih.gov

Conclusion and Future Research Directions

Summary of Key Advancements in 3-Azido-1-phenylpropan-1-one Chemistry

This compound is a β-azido ketone, and advancements in its chemistry are closely linked to the development of synthetic methods for this compound class. Key progress has been centered on efficient and selective synthetic routes.

One of the primary methods for synthesizing β-azido ketones is through the conjugate addition of an azide (B81097) source to α,β-unsaturated ketones . For instance, phenyl vinyl ketone, the unsaturated precursor to this compound, can undergo azidation. Tertiary amines have been shown to catalyze the β-azidation of α,β-unsaturated carbonyl compounds using a combination of trimethylsilyl (B98337) azide (TMSN3) and acetic acid. organic-chemistry.org Furthermore, resin-supported catalysts like Amberlite IRA900N3 have been employed for the azidation of α,β-unsaturated ketones with TMSN3 under solvent-free conditions, offering a greener and more practical approach. organic-chemistry.org Enantioselective synthesis has also been a significant area of advancement. Chiral (salen)Al complexes have been utilized to catalyze the highly enantioselective conjugate addition of nitrogen nucleophiles to acyclic α,β-unsaturated ketones, providing access to chiral β-azido ketones with high yields and enantiomeric excess. organic-chemistry.org

Another key advancement is the iron-catalyzed acyl-azidation of alkenes . This method allows for the formation of unsymmetrical β-azido ketones from alkene precursors, such as styrene, by reacting them with an acyl radical precursor and an azide source like TMSN3. organic-chemistry.org This approach offers a direct route to compounds like this compound from simple starting materials under mild conditions.

The transformation of the resulting β-azido ketone is also a critical area of study. The azide group can be readily converted into other functionalities. For example, the reduction of phenacyl azides can yield α-amino ketones, which are precursors to pyrazines. nih.gov The azide also serves as a dipole in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry, enabling the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.org

Emerging Synthetic Strategies for α-Azido Ketones

While this compound is a β-azido ketone, the chemistry of the isomeric α-azido ketones is rich and informs the broader field. Emerging strategies for the synthesis of α-azido ketones are focused on improving efficiency, selectivity, and functional group tolerance. nih.govrsc.org

A prevalent method involves the nucleophilic substitution of an α-halo ketone with an azide salt. To circumvent issues with the lability of some α-azido ketones, milder and more efficient conditions are being developed. nih.gov An alternative to α-halo ketones is the use of α-tosyloxy ketones, which can undergo substitution with sodium azide. The use of ultrasound irradiation has been shown to significantly accelerate this reaction compared to classical reflux conditions. nih.gov

One-pot syntheses are also gaining prominence. For example, ketones can be converted directly to α-azido ketones by first reacting with an iodonium (B1229267) species like [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) to form an α-nosyloxy ketone intermediate, which then reacts in situ with an azide source. nih.gov

The table below summarizes some of the key synthetic approaches for α-azido ketones.

| Synthetic Approach | Precursor | Reagents | Key Features |

| Nucleophilic Substitution | α-Halo Ketone | Sodium Azide | A classical and widely used method. |

| Nucleophilic Substitution | α-Tosyloxy Ketone | Sodium Azide, Ultrasound | Accelerated reaction rates compared to thermal conditions. |

| One-Pot Synthesis | Ketone | HNIB, Sodium Azide | Direct conversion of ketones to α-azido ketones. |

| From Dicarbonyl Compounds | β-Keto Ester | Azide Source | Provides access to α-azido-β-keto esters. |

Unexplored Reactivity and Transformation Pathways

The dual functionality of azido (B1232118) ketones presents a wide field for exploring novel reactivity. While many transformations have been studied, several pathways remain underexplored.

The azide group is well-known for its participation in 1,3-dipolar cycloadditions , a reaction popularized by the advent of "click chemistry". organic-chemistry.orgwikipedia.org While copper- and ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC) are well-established for forming 1,4- and 1,5-disubstituted triazoles respectively, the exploration of new catalysts could lead to novel regioselectivities or allow for reactions with previously incompatible functional groups. organic-chemistry.orgnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal method that avoids potentially toxic metal catalysts, and its application to complex azido ketones in biological systems is an area of active research. nih.gov

The intramolecular reactions of azido ketones are particularly promising for the synthesis of complex heterocycles. The intramolecular aza-Wittig reaction of α-azido ketones, for instance, has been used to synthesize oxazoles. nih.gov This concept could be extended to this compound and its derivatives to explore the synthesis of novel, larger ring systems. The reaction of the enolate of the ketone with the azide moiety, or with an external reagent in a tandem fashion, could lead to new cascade reactions.

Furthermore, the reaction of α-azido ketones with elemental sulfur to form α-ketothioacyl azides, which can then be trapped by amines, has been developed as a metal-free route to α-ketothioamides. organic-chemistry.org Applying this type of transformation to β-azido ketones like this compound could provide access to novel sulfur-containing compounds. Radical-based transformations also hold potential. The reaction of α-azido-β-keto esters with tributyltin hydride proceeds via a free radical nitrogen insertion to yield amides and lactams, a strategy that could be adapted for β-azido ketones. nih.gov

Future Perspectives on the Role of Azido Ketones in Synthetic Methodologies

Azido ketones, including this compound, are poised to become increasingly important building blocks in organic synthesis. Their utility extends from the synthesis of pharmaceuticals and agrochemicals to materials science.

A major future direction will be the development of more sophisticated catalytic asymmetric methods . researchgate.net The synthesis of enantiomerically pure azido ketones is crucial, as the stereochemistry of the final products, often destined for biological applications, is critical. The development of new chiral catalysts for reactions like asymmetric azidation and subsequent transformations will be a key research focus. rsc.orgnih.govrsc.org

The demand for greener and more sustainable synthetic protocols will also shape future research. mdpi.comresearchgate.net This includes the use of water or other environmentally benign solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. organic-chemistry.org The one-pot synthesis of azido ketones from simple precursors aligns with the principles of atom economy and step efficiency.

The application of azido ketones in the synthesis of a wider variety of nitrogen heterocycles will continue to be a major driver of research. rsc.orgresearchgate.net Their ability to serve as precursors to amines, imines, triazoles, pyrazines, and other heterocycles makes them valuable intermediates. nih.govnih.gov As our understanding of the reactivity of azido ketones deepens, we can expect the design of novel and efficient synthetic routes to complex, biologically active molecules. The role of azido ketones in bioconjugation and materials science, facilitated by click chemistry, is also expected to expand, leading to new applications in diagnostics, drug delivery, and polymer chemistry. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for 3-Azido-1-phenylpropan-1-one, and how can reaction efficiency be enhanced?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-chloropropiophenone with sodium azide in DMSO at 90°C for 14 hours, yielding 68% after purification via silica gel column chromatography (hexane/ethyl acetate, 9:1). Key parameters include stoichiometric excess of NaN₃ (1.5 eq), solvent polarity, and temperature control to suppress side reactions. Post-reaction, quenching with ice water and extraction with ethyl acetate improve recovery .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structural integrity using -NMR (aromatic protons at δ 7.5–8.0 ppm, methylene groups at δ 3.5–4.0 ppm), -NMR (carbonyl resonance at ~200 ppm), and IR spectroscopy (azide stretch at ~2100 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 189 [M] . Cross-validate with literature data to ensure consistency.

Q. How should researchers address low yields or impurities during synthesis?

- Methodological Answer : Low yields often stem from incomplete substitution or azide degradation. Mitigate by:

- Using anhydrous DMSO to prevent hydrolysis.

- Monitoring reaction progress via TLC (hexane/ethyl acetate, 7:3).

- Employing flash chromatography with gradient elution for purification.

Excess NaN₃ (up to 2 eq) can drive the reaction to completion .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes, facilitated by Cu(I) catalysts. Key considerations include:

- Catalyst optimization (e.g., TBTA ligands to stabilize Cu(I)).

- Solvent choice (t-BuOH/H₂O mixtures enhance solubility and reaction rate).

- Stoichiometric control to minimize undesired byproducts (e.g., triazole isomers).

Monitor reaction progress via -NMR for azide consumption (~2100 cm in IR) .

Q. How can this compound be integrated into modular drug discovery pipelines?

- Methodological Answer : Its azide group enables site-specific bioconjugation with alkyne-tagged biomolecules (e.g., peptides, antibodies). Applications include:

- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands via CuAAC.

- Antibody-drug conjugates (ADCs) : Link cytotoxic payloads to monoclonal antibodies.

Ensure reaction pH (7–8) and temperature (25–37°C) to preserve biomolecule integrity .

Q. What strategies resolve contradictions in reported synthetic outcomes across studies?

- Methodological Answer : Discrepancies in yields or purity often arise from variations in:

- Reagent quality : Use freshly distilled DMSO and recrystallized NaN₃.

- Purification methods : Compare column chromatography vs. recrystallization efficiency.

- Analytical techniques : Standardize NMR referencing and IR baseline correction.

Replicate experiments under controlled conditions and document deviations systematically .

Q. How does solvent polarity influence the stability and reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the azide group by reducing proton exchange, while protic solvents (e.g., ethanol) accelerate hydrolysis. For long-term storage, dissolve in dry THF or acetonitrile and store at –20°C under inert atmosphere. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent explosive decomposition .

Key Notes

- Safety : Handle with care due to azide explosivity. Use blast shields and small-scale reactions.

- Applications : Prioritize click chemistry for bioconjugation over direct therapeutic use (non-FDA-approved).

- Data Validation : Cross-reference spectral data with independent syntheses to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.